molecular formula C7H16N2 B13101499 1-(Piperidin-1-yl)ethanamine

1-(Piperidin-1-yl)ethanamine

Cat. No.: B13101499
M. Wt: 128.22 g/mol
InChI Key: LATPYPOOVXUNQQ-UHFFFAOYSA-N
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Description

1-(Piperidin-1-yl)ethanamine is an organic compound with the molecular formula C7H16N2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used as an intermediate in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a piperidine ring attached to an ethanamine group, making it a versatile building block in the synthesis of various chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Piperidin-1-yl)ethanamine can be synthesized through several methods. One common approach involves the alkylation of piperidine with ethylamine under basic conditions. The reaction typically takes place in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of N-(2-cyanoethyl)piperidine. This process utilizes a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The reaction is conducted in a suitable solvent, such as ethanol or methanol, at elevated temperatures and pressures to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-1-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into primary amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring or the ethanamine moiety. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Amides, nitriles.

    Reduction: Primary amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-(Piperidin-1-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and polymers.

    Biology: The compound serves as a precursor in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.

    Medicine: It is utilized in the development of drugs for various therapeutic areas, including central nervous system disorders, cardiovascular diseases, and infectious diseases.

    Industry: The compound is employed in the production of specialty chemicals, such as surfactants, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-yl)ethanamine depends on its specific application. In medicinal chemistry, the compound often acts as a ligand that binds to specific molecular targets, such as receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering physiological responses. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

1-(Piperidin-1-yl)ethanamine can be compared with other similar compounds, such as:

    2-(Piperidin-1-yl)ethanamine: Similar structure but with the ethanamine group attached at a different position on the piperidine ring.

    N-(2-Piperidin-1-ylethyl)acetamide: Contains an acetamide group instead of an ethanamine group.

    N-(2-Piperidin-1-ylethyl)benzamide: Contains a benzamide group, offering different pharmacological properties.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

1-piperidin-1-ylethanamine

InChI

InChI=1S/C7H16N2/c1-7(8)9-5-3-2-4-6-9/h7H,2-6,8H2,1H3

InChI Key

LATPYPOOVXUNQQ-UHFFFAOYSA-N

Canonical SMILES

CC(N)N1CCCCC1

Origin of Product

United States

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